molecular formula C8H9NO B172362 3-(Pyridin-3-YL)propanal CAS No. 1802-16-0

3-(Pyridin-3-YL)propanal

Cat. No. B172362
M. Wt: 135.16 g/mol
InChI Key: MQGVOSGGRHAKOE-UHFFFAOYSA-N
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Patent
US05744488

Procedure details

Dimethylsulphoxide (18.9 ml) in dry dichloromethane (120 ml) was added over20 minutes to a stirred solution of oxalyl chloride (11.55 ml) in dry dichloromethane (225 ml) at -70° C. The mixture was stirred at -70° C. for 10 minutes and then a solution of 3-(3-pyridyl)propanol(16.56 g) in dry dichloromethane (120 ml) was added with stirring over 20 minutes. Stirring was continued at -70° C. for a further 20 minutesand then triethylamine (50.55 ml) was added dropwise and the temperature was allowed to rise to room temperature. Water (200 ml) was added and the layers were separated. The organic layer was washed twice with water, dried (MgSO4) and evaporated. The residue was distilled to give the title compound as an oil (8.80 g), b.p. 88°-92° C. @ 0.3 mm., Rf. 0.15 (SS2). δ(CDCl3): 2.80(3H,t), 2.93(3H,t), 7.18-7.21 (1H,m), 7.50(1H,d), 8.40-8.45(2H,m), 9.80(1H,s).
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
11.55 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
50.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH2:19][OH:20])[CH:12]=1.C(N(CC)CC)C>ClCCl.O>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH:19]=[O:20])[CH:12]=1

Inputs

Step One
Name
Quantity
18.9 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
11.55 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
225 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.56 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCO
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
50.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -70° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
was continued at -70° C. for a further 20
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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